molecular formula C13H20N2O B2647052 2-Morpholin-4-YL-3-phenylpropan-1-amine CAS No. 953740-37-9

2-Morpholin-4-YL-3-phenylpropan-1-amine

Cat. No. B2647052
CAS RN: 953740-37-9
M. Wt: 220.316
InChI Key: LHAUJFVSAKTNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Morpholin-4-YL-3-phenylpropan-1-amine” is an organic compound that belongs to the class of amphetamines and derivatives . It has the empirical formula C7H16N2O and a molecular weight of 144.21 .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of “2-Morpholin-4-YL-3-phenylpropan-1-amine” is based on structures generated from information available in databases. The molecular formula is C13H20N2O and the molecular weight is 220.3107 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Morpholin-4-YL-3-phenylpropan-1-amine” include its molecular formula C13H20N2O and molecular weight 220.3107 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of α-Bromoacrylic Acid Esters

The compound can be used in the synthesis of α-bromoacrylic acid esters. A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines is proposed . Among the amines, morpholine turned most suitable .

Production of α-Substituted Propionates

Esters of α-halo β-amino acids are multifunctional compounds convenient for further functionalization and production of α-substituted propionates . Replacing their halogen atom with nucleophilic agents allows one to obtain the corresponding azido, amino, acetylthio, arylthio and other derivatives .

Crystal Structure Studies

The compound can be used in crystal structure studies. For instance, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one has been studied . The morpholine ring adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation .

Parkinson’s Disease Research

Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

Local Anaesthetic Activity

Morpholine derivatives have been linked to local anaesthetic activity. These compounds are part of a new research program concerning the relation between chirality and local anaesthetic activity in the group of fomocaines .

Future Directions

Future directions for “2-Morpholin-4-YL-3-phenylpropan-1-amine” could include further exploration of its synthesis methods and potential applications in medicinal chemistry .

properties

IUPAC Name

2-morpholin-4-yl-3-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-11-13(15-6-8-16-9-7-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAUJFVSAKTNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)-3-phenylpropan-1-amine

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